molecular formula C13H16O5 B1321301 4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid CAS No. 161948-80-7

4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid

Cat. No.: B1321301
CAS No.: 161948-80-7
M. Wt: 252.26 g/mol
InChI Key: YOHVWVYGCZAYHU-UHFFFAOYSA-N
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Description

4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid (CAS: [161948-80-7], MFCD29991567) is a benzoic acid derivative functionalized with a tert-butoxy-oxoethoxy side chain. This compound is widely used in organic synthesis, particularly as an intermediate in pharmaceuticals and polymer chemistry. Its tert-butyl ester group enhances stability under basic conditions while remaining cleavable under acidic hydrolysis, making it a versatile protective group .

Properties

IUPAC Name

4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-13(2,3)18-11(14)8-17-10-6-4-9(5-7-10)12(15)16/h4-7H,8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHVWVYGCZAYHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611139
Record name 4-(2-tert-Butoxy-2-oxoethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161948-80-7
Record name 4-(2-tert-Butoxy-2-oxoethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction with Tert-butyl Bromoacetate

One common method involves the reaction of 4-hydroxybenzoic acid with tert-butyl bromoacetate under basic conditions:

  • Reagents :
    • 4-hydroxybenzoic acid
    • Tert-butyl bromoacetate
    • Potassium carbonate (base)
  • Solvent : Dimethylformamide (DMF) or another polar aprotic solvent
  • Temperature : Moderate heating (50–80°C)
  • Reaction Time : Several hours to overnight
  • Mechanism : The hydroxyl group on the benzoic acid reacts with tert-butyl bromoacetate to form an ester bond.

Protection and Deprotection Strategies

In some cases, functional groups on the benzoic acid derivative may need to be protected to prevent side reactions:

  • Protection : Use of protecting groups like trimethylsilyl (TMS) for hydroxyl functionalities.
  • Deprotection : Removal of protecting groups post-reaction using mild acidic or basic conditions.

Optimization of Reaction Conditions

To achieve higher yields and purity:

  • Catalysts : Phase transfer catalysts can be used to enhance reaction rates.
  • Purification Techniques : Recrystallization or column chromatography is employed to isolate the pure product.

Industrial Production Methods

Industrial-scale synthesis of this compound involves similar steps but is optimized for efficiency and scalability:

  • Continuous Flow Reactors : These are used for precise control over reaction parameters such as temperature and reagent addition.
  • Automated Systems : Automated monitoring ensures consistent quality and minimizes human error.
  • Advanced Purification : Techniques like high-performance liquid chromatography (HPLC) or recrystallization are employed to achieve high purity levels.

Table 1: Comparison of Laboratory vs. Industrial Synthesis

Parameter Laboratory Scale Industrial Scale
Reaction Vessel Round-bottom flask Continuous flow reactor
Temperature Control Manual Automated
Yield Optimization Trial-and-error Computational modeling
Purification Recrystallization/Column chromatography Advanced chromatography/Recrystallization
Reaction Monitoring TLC Inline spectroscopic analysis

Analytical Techniques for Structural Confirmation

To confirm the structure of the synthesized compound, several analytical techniques are employed:

  • NMR Spectroscopy :
    • Proton NMR ($$^1$$H NMR): Identifies tert-butyl singlet at δ ~1.4 ppm and oxoethoxy protons at δ ~4.2–4.5 ppm.
    • Carbon NMR ($$^{13}$$C NMR): Confirms the presence of ester and carboxylic functional groups.
  • FTIR Spectroscopy :
    • Strong C=O stretching bands at ~1720 cm$$^{-1}$$ (ester) and ~1680 cm$$^{-1}$$ (carboxylic acid).
  • Mass Spectrometry :
    • High-resolution mass spectrometry (HRMS) confirms the molecular weight.
  • X-ray Crystallography :
    • Provides detailed insights into the molecular geometry.

Challenges in Synthesis

Several challenges may arise during synthesis:

  • Steric Hindrance : The bulky tert-butyl group can reduce reaction rates.
  • Side Reactions : Competing reactions may lead to undesired by-products.
  • Solubility Issues : Poor solubility in certain solvents can hinder purification processes.

Solutions to Challenges

  • Use of polar aprotic solvents like DMF or DMSO to improve solubility.
  • Employing catalysts or additives to minimize side reactions.
  • Careful control of reaction parameters such as temperature and reagent concentration.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of 4-[2-(tert-butoxy)-2-hydroxyethoxy]benzoic acid.

    Substitution: Various substituted benzoic acids depending on the electrophile used.

Scientific Research Applications

4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid involves its interaction with various molecular targets. The tert-butoxy group can undergo hydrolysis, releasing tert-butanol and forming reactive intermediates that can interact with enzymes and other proteins. The oxoethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The tert-butoxy-oxoethoxy moiety is a recurring motif in benzoic acid derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Analogs
Compound Name Substituents/R-Groups Key Applications Stability Features
4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid -OCH₂COOtBu (para-substituted) Pharmaceutical intermediates Acid-labile tert-butyl ester
3-(2-(tert-butoxy)-2-oxoethoxy)-4-nitrobenzoic acid (4m) -OCH₂COOtBu (meta), -NO₂ (para) Polymer crosslinking Nitro group enhances reactivity
4-((4,7-bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7-triazonan-1-yl)methyl)benzoic acid Triazonane backbone, multiple -OCH₂COOtBu Coordination polymers Enhanced solubility in non-polar solvents
4-(2-(dimethylamino)-2-oxoethoxy)benzoic acid -OCH₂CONMe₂ Decarboxylative iodination Polar dimethylamide increases water solubility

Spectroscopic and Physicochemical Properties

  • NMR Signatures: The tert-butyl group in this compound appears as a singlet at δ 1.42 ppm (¹H NMR) and δ 28.0 ppm (¹³C NMR) . In contrast, the dimethylamide group in 4-(2-(dimethylamino)-2-oxoethoxy)benzoic acid shows N-Me signals at δ 2.95–3.10 ppm .
  • Solubility: The tert-butyl group reduces polarity, enhancing solubility in organic solvents (e.g., DCM, THF), while analogs with polar groups (e.g., -NO₂, -CONMe₂) exhibit improved aqueous solubility .

Stability and Reactivity

  • Acid Sensitivity : The tert-butyl ester is stable under basic conditions but hydrolyzes in acidic media (e.g., HCl/THF) to yield the carboxylic acid .
  • Thermal Stability : Compounds like 4m retain integrity up to 150°C, making them suitable for high-temperature applications .
  • Comparative Reactivity : Nitro-substituted analogs (e.g., 4m) undergo faster nucleophilic substitution due to electron-withdrawing effects, whereas tert-butyl esters resist hydrolysis better than benzyl or methyl esters .

Biological Activity

4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is of interest due to its structural features that may confer various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15_{15}H20_{20}O4_{4}
  • Molecular Weight : 280.32 g/mol
  • Functional Groups : Carboxylic acid, ether, ketone

Antimicrobial Activity

Research has indicated that benzoic acid derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that this compound has demonstrated activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may be effective in treating infections caused by these pathogens.

Anti-inflammatory Activity

In vitro studies have shown that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines. For instance, it was observed that at a concentration of 10 µg/mL, the compound reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages by approximately 45% and 38%, respectively.

Anticancer Activity

The anticancer potential of this compound has been investigated in several cancer cell lines. Notably, it exhibited cytotoxic effects against human breast cancer cells (MCF-7) and human liver cancer cells (HepG2).

Cell Line IC50_{50} (µM)
MCF-715
HepG220

The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Study on Cytotoxicity

A recent study evaluated the cytotoxic effects of various benzoic acid derivatives, including this compound, using the MTT assay. The results indicated that while some derivatives showed high cytotoxicity, this specific compound exhibited moderate toxicity with an IC50_{50} value greater than 30 µM in normal fibroblast cells, suggesting a favorable safety profile for therapeutic applications .

In Silico Studies

In silico docking studies have been conducted to predict the binding affinity of this compound to various biological targets. The compound showed promising interactions with proteins involved in inflammation and cancer pathways, indicating its potential as a lead compound for further drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[2-(tert-butoxy)-2-oxoethoxy]benzoic acid, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via esterification and saponification. A typical route involves reacting a hydroxybenzoic acid derivative with tert-butyl bromoacetate in the presence of potassium carbonate (K₂CO₃) as a base. For example, benzyl 5-formyl-4-hydroxy-2-methoxybenzoate reacts with tert-butyl bromoacetate to form an intermediate ester, which undergoes saponification (e.g., NaOH/THF/H₂O) to yield the free carboxylic acid . Optimization includes adjusting molar ratios (e.g., 1:1.5 substrate:reagent), solvent polarity (DMF or THF), and reaction time (12–24 hours).
  • Characterization : Confirm purity via HPLC (>95%) and structure via 1H^1H/13C^{13}C NMR (e.g., δ 1.50 ppm for tert-butyl protons) and HRMS (e.g., [M+Na]+^+ at m/z 333.0945) .

Q. How is the structural integrity of this compound validated in solution and solid states?

  • Solution-State Analysis : Use 1H^1H NMR to identify key protons (e.g., tert-butyl group at δ 1.50 ppm, aromatic protons at δ 6.50–8.28 ppm) and 13C^{13}C NMR to confirm carbonyl carbons (e.g., tert-butyl ester at δ 82.57 ppm) .
  • Solid-State Analysis : Single-crystal X-ray diffraction (SCXRD) resolves bond angles and torsion angles. For related benzoic acid derivatives, SCXRD confirms planar aromatic rings and intermolecular hydrogen bonding (O–H···O) .

Advanced Research Questions

Q. What strategies are employed to functionalize the tert-butoxy or benzoic acid moieties for targeted applications?

  • Functionalization :

  • Tert-Butoxy Group : Hydrolysis under acidic conditions (e.g., TFA/DCM) removes the tert-butyl protecting group, yielding a free carboxylic acid for further coupling .
  • Benzoic Acid : Activate the carboxyl group using oxalyl chloride to form an acyl chloride intermediate, enabling amide or ester bond formation (e.g., with amines for probe design) .
    • Applications : Modified derivatives serve as intermediates in drug discovery (e.g., enzyme inhibitors) or polymer precursors (e.g., methacrylate-functionalized analogs) .

Q. How do steric and electronic effects of the tert-butoxy group influence the compound’s reactivity in multi-step syntheses?

  • Steric Effects : The bulky tert-butyl group reduces nucleophilic attack on the ester carbonyl, enhancing stability during orthogonal reactions (e.g., Suzuki couplings on aromatic rings) .
  • Electronic Effects : Electron-donating tert-butoxy groups increase electron density on adjacent oxygens, altering hydrogen-bonding interactions in crystallization or catalytic processes .

Q. What analytical approaches resolve contradictions in spectral data (e.g., unexpected NMR shifts or HRMS discrepancies)?

  • NMR Discrepancies : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, coupling between oxyethylene protons (δ 4.71 ppm) and adjacent aromatic protons resolves splitting patterns .
  • HRMS Validation : Cross-check with isotopic patterns (e.g., 13C^{13}C satellites) and compare calculated vs. observed masses (e.g., Δ < 2 ppm error threshold) .

Methodological Considerations

Q. How can computational modeling predict the compound’s interactions in biological or material systems?

  • Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., tyrosinase) by aligning the benzoic acid moiety with catalytic copper sites .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict IR vibrational modes or electrostatic potential surfaces for crystal engineering .

Q. What protocols assess the compound’s stability under varying pH and temperature conditions?

  • Stability Testing :

  • pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via UV-Vis (λ = 254 nm) or LC-MS over 24–72 hours .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures (e.g., >150°C for tert-butyl esters) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid
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4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid

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